molecular formula C8H17Cl B13192489 1-Chloro-2,3-dimethylhexane

1-Chloro-2,3-dimethylhexane

Cat. No.: B13192489
M. Wt: 148.67 g/mol
InChI Key: IFWRKRRCYDYIRD-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethylhexane is an organic compound belonging to the class of alkyl halides It is characterized by a hexane backbone with chlorine and two methyl groups attached to the second and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylhexane can be synthesized through the chlorination of 2,3-dimethylhexane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the chlorine atom is replaced by a nucleophile.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia can be used under appropriate conditions (e.g., solvent choice, temperature) to facilitate the substitution.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2,3-dimethylhexanol, 2,3-dimethylhexanenitrile, or 2,3-dimethylhexylamine can be formed.

    Elimination Products: The major product of elimination reactions is typically 2,3-dimethylhexene.

Scientific Research Applications

1-Chloro-2,3-dimethylhexane finds applications in various scientific research areas:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology and Medicine: While specific biological applications may be limited, derivatives of this compound can be explored for potential pharmacological activities.

    Industry: This compound can be used in the production of specialty chemicals, including solvents, plasticizers, and other industrial additives.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.

Comparison with Similar Compounds

  • 1-Chloro-2-methylhexane
  • 1-Chloro-3-methylhexane
  • 1-Chloro-2,3-dimethylpentane

Comparison: 1-Chloro-2,3-dimethylhexane is unique due to the specific positioning of its chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-2,3-dimethylhexane

InChI

InChI=1S/C8H17Cl/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

IFWRKRRCYDYIRD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CCl

Origin of Product

United States

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